molecular formula C15H23BrO B1259038 Calenzanol

Calenzanol

Cat. No.: B1259038
M. Wt: 299.25 g/mol
InChI Key: LRULYWUDVRTEBV-JVOIICGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calenzanol is a natural product found in Laurencia dendroidea with data available.

Scientific Research Applications

Novel Sesquiterpene Skeleton

Calenzanol, a major metabolite from the red seaweed Laurencia microcladia, presents a previously unreported ring system, establishing a new class of sesquiterpene with a novel skeleton named calenzanane. This unique structure shows significant instability, leading to interesting chemical rearrangements (Guella et al., 2001).

Sesquiterpenes from Red Seaweed

Calenzanane sesquiterpenes can be isolated from Laurencia microcladia if contact with acidic media is minimized. These compounds undergo fascinating rearrangements in dry solvents, leading to the formation of indene-type and guaiazulenium-type ions. This study highlights the impact of acidic conditions on the transformation of these sesquiterpenes, suggesting potential for synthetic applications (Guella et al., 2003).

Microbial Community in Cheese Making

The diversity and dynamics of the microbial community in Calenzana, a Corsican raw milk cheese, were studied. The research found that lactococci and mesophilic lactobacilli dominate the early stages of cheese making. This study provides insights into the relationship between the cheese's physico-chemical characteristics and its microbial community, with implications for dairy science (Casalta et al., 2009).

Psychopharmacologic Analysis of Calea Zacatechichi

Calea zacatechichi, a plant used by the Chontal Indians of Mexico for divinatory purposes, was studied for its psychopharmacologic properties. The plant extracts induced somnolence and light sleep in cats, without the significant effects seen with hallucinogenic-dissociative drugs. This research provides a deeper understanding of the traditional use of this plant in indigenous cultures (Mayagoitia et al., 1986).

Pharmacological Potential of Calendula Officinalis

A comprehensive review of Calendula officinalis, commonly known as marigold, highlights its historical usage in traditional medicine and its applications in modern medicine and agriculture. The review details the plant's phytochemical constituents and its therapeutic applications, including antioxidant, antimicrobial, anti-inflammatory, and wound healing properties (Verma et al., 2018).

Wound Healing Potential of Calendula Extracts

The wound healing potential of Calendula officinalis flower extract was evaluated in vivo. The extract demonstrated faster resolution of the inflammation phase and increased granulation tissue production in both animal studies and clinical trials. This systematic review provides evidence for the traditional use of calendula in wound healing (Givol et al., 2019).

Properties

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

IUPAC Name

(1S,1aS,3R,3aR,4S,6bS)-4-bromo-3,6-dimethyl-1-propan-2-yl-1a,2,3,4,5,6b-hexahydro-1H-cyclopropa[g]inden-3a-ol

InChI

InChI=1S/C15H23BrO/c1-7(2)12-10-6-9(4)15(17)11(16)5-8(3)14(15)13(10)12/h7,9-13,17H,5-6H2,1-4H3/t9-,10+,11+,12+,13+,15+/m1/s1

InChI Key

LRULYWUDVRTEBV-JVOIICGBSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@H]2C(C)C)C3=C(C[C@@H]([C@@]13O)Br)C

Canonical SMILES

CC1CC2C(C2C(C)C)C3=C(CC(C13O)Br)C

Synonyms

calenzanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calenzanol
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Calenzanol
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Calenzanol
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Calenzanol
Reactant of Route 6
Calenzanol

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